![molecular formula C21H16N2O4S B2421234 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide CAS No. 896290-99-6](/img/structure/B2421234.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide”, there are general methods for the synthesis of similar compounds. For instance, a method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .Scientific Research Applications
- The benzoxazole-based ligand has shown promise in selectively separating thorium (Th) and uranyl (UO₂²⁺) ions. Th separation is crucial for thorium-based molten salt reactor fuel cycles. The ligand’s theoretical study using density functional theory (DFT) revealed its structural features and complexation behavior with Th⁴⁺/UO₂²⁺. Thermodynamic properties indicated that the ligand Lₐ is suitable for counter-extraction, while Lₒ has stronger binding affinity with Th⁴⁺/UO₂²⁺ in various solvents .
- Researchers have developed a versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone, which involves forming C–N bonds from an aromatic aldehyde and o-phenylenediamine. This cost-effective approach provides access to this compound, which can be further explored for various applications .
- The benzoxazole scaffold has been investigated for its potential as a drug candidate. Researchers have synthesized novel benzoxazole derivatives with lower side effects and improved efficacy. These derivatives could serve as leads for developing new therapeutic agents .
Metal Ion Separation
Synthetic Methodology
Drug Discovery
properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-28(25,26)17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVSOYNBBRKXDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.